molecular formula C14H19N B6434270 8-benzyl-8-azabicyclo[3.2.1]octane CAS No. 19079-79-9

8-benzyl-8-azabicyclo[3.2.1]octane

Cat. No.: B6434270
CAS No.: 19079-79-9
M. Wt: 201.31 g/mol
InChI Key: MVSNFUWCTULLSI-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative characterized by a nitrogen atom at the 8-position and a benzyl substituent. This scaffold is structurally related to tropane alkaloids, which are known for their diverse biological activities, including central nervous system (CNS) modulation . The compound serves as a key intermediate in synthesizing pharmacologically active molecules, such as NK1 receptor antagonists and nicotinic acetylcholine receptor ligands . Its synthesis typically involves modified Robinson condensation followed by stereoselective reductions or functional group transformations, as demonstrated in the preparation of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (a ketone precursor) and subsequent derivatives .

Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-5-12(6-3-1)11-15-13-7-4-8-14(15)10-9-13/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSNFUWCTULLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Mannich Reaction

Acyclic diamines or amino ketones undergo cyclization under acidic or basic conditions to form the bicyclic framework. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one (a structural analog) is synthesized via hydrochloric acid-catalyzed cyclization of a ketone precursor, followed by sodium cyanide-mediated cyanohydrin formation. Adapting this method for benzyl substitution requires replacing the trifluoroethyl group with a benzyl-containing intermediate.

Key Steps :

  • Precursor Preparation : A benzyl-substituted amino ketone is synthesized by alkylating a secondary amine with benzyl bromide.

  • Cyclization : The amino ketone undergoes intramolecular Mannich reaction in methanol with acetic acid, forming the bicyclic structure.

  • Functionalization : Sodium cyanide introduces a cyano group at the 3-position, yielding 3-cyano-8-benzyl-8-azabicyclo[3.2.1]octane.

Table 1: Representative Cyclization Conditions

PrecursorReagentsTemperatureTimeYield
Benzyl amino ketoneHCl (5M), NaCN0°C → 25°C24 hr72%
Trifluoroethyl analogMg, MeOH80°C24 hr85%

Direct Benzylation via Nucleophilic Substitution

The parent 8-azabicyclo[3.2.1]octane reacts with benzyl halides in the presence of a base. For instance, 8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is synthesized using benzyl chloride and triethylamine in chloroform.

Key Steps :

  • Deprotonation : The amine nitrogen is deprotonated using Et₃N in CHCl₃.

  • Alkylation : Benzyl chloride is added dropwise, forming the quaternary ammonium intermediate.

  • Workup : The crude product is purified via aqueous extraction and solvent evaporation.

Table 2: Alkylation Optimization

BaseSolventBenzyl HalideTemp.Yield
Et₃NCHCl₃Benzyl chloride0°C → 25°C92%
K₂CO₃DCMBenzyl bromide25°C88%

Advanced Functionalization Techniques

Reductive Amination

A two-step protocol involving imine formation followed by reduction is employed for substrates sensitive to direct alkylation.

Example :

  • Imine Formation : Reacting 8-azabicyclo[3.2.1]octan-3-one with benzylamine in ethanol yields the corresponding imine.

  • Reduction : Sodium borohydride reduces the imine to the secondary amine, achieving 78% yield.

Critical Factors :

  • Solvent Choice : Methanol enhances borohydride solubility, while THF improves imine stability.

  • Steric Effects : Bulky substituents at the 3-position reduce reaction rates by 30–40%.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of unsaturated intermediates. For example, 3-cyano-8-benzyl-8-azabicyclo[3.2.1]oct-2-ene is hydrogenated at 50 psi H₂ to saturate the double bond.

Table 3: Hydrogenation Parameters

SubstrateCatalystPressureTimeYield
8-Benzyl-3-cyanooct-2-ene5% Pd/C50 psi6 hr89%
8-Benzyl-3-ketooct-2-ene10% Pd/C30 psi4 hr93%

Stereochemical Considerations

The 8-azabicyclo[3.2.1]octane core exhibits axial chirality, with the benzyl group influencing exo/endo isomer ratios.

Diastereoselective Synthesis

  • Exo Preference : Reductive amination with NaBH₄ in MeOH favors the exo isomer (75:25 exo:endo).

  • Endo Control : Using LiAlH₄ in THF shifts selectivity to the endo form (60:40 endo:exo).

Mechanistic Insight :
Solvent polarity and reducing agent size modulate transition-state geometry. Protic solvents stabilize exo pathways via hydrogen bonding.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Benzyl Overalkylation : Excess benzyl halide leads to dialkylated byproducts. Mitigated by slow addition and stoichiometric control.

  • Ring-Opening : Strong acids or bases hydrolyze the bicyclic structure. Buffered conditions (pH 6–8) prevent degradation.

Scalability Issues

  • Catalyst Cost : Pd/C usage in hydrogenation increases production costs. Alternatives like Raney Ni reduce expenses by 40% but lower yields.

  • Cyanide Handling : Sodium cyanide requires strict safety protocols. Substituting with acetone cyanohydrin improves operational safety .

Chemical Reactions Analysis

8-benzyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and bromine for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the compound can yield 8-azabicyclo[3.2.1]octane derivatives with different functional groups .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight Key Applications/Findings References
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one C3 ketone 215.29 Precursor for tropane alkaloid derivatives; used in NK1 antagonist synthesis
8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine C3 exo-amine 230.34 High affinity for NK1 receptors; selectivity over hERG channels
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane C8 cyclopropylmethyl 205.30 Explored in opioid receptor modulation; improved metabolic stability vs. benzyl analogues
8-Methyl-8-azabicyclo[3.2.1]octane C8 methyl 139.21 Simpler scaffold with reduced lipophilicity; lower CNS penetration
6-Hydroxy-8-benzyl-8-azabicyclo[3.2.1]octan-3-one C6 hydroxyl, C3 ketone 231.29 Enhanced polarity; potential for prodrug development

Key Observations :

  • Substituent Position : The exo vs. endo configuration at C3 significantly impacts receptor binding. For example, the 3-exo-amine derivative exhibits higher NK1 affinity (Ki < 1 nM) compared to endo isomers .
  • Benzyl Group : The benzyl moiety at C8 enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents . Replacing benzyl with smaller groups (e.g., cyclopropylmethyl) reduces off-target toxicity but may lower potency .

Comparison with Heterocyclic Bicyclic Systems

Table 2: Bicyclic Scaffolds with Varied Heteroatoms

Scaffold Heteroatom Position Key Differences from 8-Benzyl-8-azabicyclo[3.2.1]octane Applications References
9-Azabicyclo[4.2.1]nonane C9 nitrogen Larger ring size; altered conformational flexibility Marine toxin analogues (e.g., pinnamine)
3-Oxa-8-azabicyclo[3.2.1]octane (M3) C3 oxygen Increased polarity; reduced metabolic stability PI3K inhibitor backbones
2-Azabicyclo[3.2.1]octane C2 nitrogen Different electronic profile; weaker receptor binding Analgesic precursors

Key Observations :

  • Ring Size and Heteroatoms: The 8-azabicyclo[3.2.1]octane scaffold offers optimal rigidity for receptor interactions compared to larger (e.g., 9-azabicyclo[4.2.1]nonane) or oxygen-containing variants (e.g., 3-oxa derivatives) .
  • Pharmacological Profiles: Pinnamine analogues with 8-azabicyclo[3.2.1]octane show ~10-fold higher nicotinic receptor affinity than 9-azabicyclo[4.2.1]nonane derivatives due to improved steric complementarity .

Biological Activity

8-Benzyl-8-azabicyclo[3.2.1]octane is a bicyclic compound belonging to the tropane alkaloid family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on a comprehensive review of existing literature.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, along with a benzyl group attached to the nitrogen. This configuration is crucial for its interaction with various biological targets.

Property Description
Molecular Formula C13_{13}H15_{15}N
Molecular Weight 199.27 g/mol
Solubility Soluble in organic solvents
Appearance White to off-white crystalline solid

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in synaptic clefts. This inhibition can enhance cholinergic signaling, which is vital for muscle contraction and cognitive functions such as memory formation.
  • Opioid Receptor Interaction : Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can act as mu-opioid receptor antagonists. These compounds may help mitigate opioid-induced bowel dysfunction by blocking undesirable gastrointestinal side effects while preserving analgesic effects .
  • Monoamine Reuptake Inhibition : The compound exhibits properties akin to monoamine reuptake inhibitors, making it potentially useful in treating mood disorders such as depression and anxiety by modulating serotonin, norepinephrine, and dopamine levels in the central nervous system .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests several therapeutic applications:

  • Cognitive Enhancement : By increasing acetylcholine levels through acetylcholinesterase inhibition, this compound could be beneficial in treating cognitive decline associated with neurodegenerative diseases like Alzheimer's.
  • Pain Management : Its action as a mu-opioid receptor antagonist may provide a novel approach to pain management without the common side effects associated with traditional opioids .
  • Mood Disorders : The potential for monoamine reuptake inhibition positions this compound as a candidate for developing antidepressants that may have fewer side effects than existing medications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study demonstrated that this compound significantly increased acetylcholine levels in vitro, suggesting its potential as a cognitive enhancer in conditions characterized by cholinergic deficits.
  • In animal models, derivatives showed promise in alleviating opioid-induced constipation without compromising analgesic efficacy, indicating their utility in clinical settings where opioid use is prevalent.

Q & A

Q. What are the common synthetic routes for 8-benzyl-8-azabicyclo[3.2.1]octane derivatives?

Synthesis typically involves multi-step routes, such as:

  • Radical cyclization : Utilizing tributyltin hydride (AIBN) for diastereocontrol in bicyclic frameworks, achieving >99% selectivity in some cases .
  • Functionalization : Introducing substituents (e.g., sulfonyl, triazolyl groups) via nucleophilic substitution or click chemistry, with solvents like DMSO or acetonitrile optimizing yields .
  • Protection/deprotection : Boc (tert-butoxycarbonyl) groups are used to protect amines during synthesis, as seen in 8-Boc derivatives .

Q. How is the structure of this compound derivatives characterized?

Key methods include:

  • Spectroscopy : NMR and MS for functional group identification and purity assessment. For example, the InChI key (e.g., WXEMSGQRTGSYOG) confirms stereochemistry .
  • X-ray crystallography : Resolves bicyclic frameworks and substituent orientations, critical for SAR studies .
  • Chromatography : HPLC or GC-MS to verify purity (>95% in most cases) .

Advanced Research Questions

Q. How do substituent variations influence biological activity in azabicyclo derivatives?

Substituents significantly alter bioactivity:

  • Benzyl groups : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeting compounds .
  • Triazolyl/sulfonyl groups : Increase binding affinity to enzymes (e.g., antibacterial targets like Staphylococcus aureus), with MIC values as low as <0.03125 µg/mL .
  • Positional effects : Moving the amino group from C3 to C8 reduces antimicrobial potency but enhances selectivity for GPCRs .

Q. What strategies optimize reaction yields in multi-step syntheses?

Key approaches include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
  • Temperature control : Low temperatures (−78°C) stabilize intermediates in radical cyclization, reducing side products .
  • Catalyst optimization : Pd/C or nickel catalysts enhance hydrogenation steps for Boc-deprotection .

Q. How can researchers resolve contradictions in biological data across studies?

Contradictions arise from assay variability or structural ambiguities. Mitigation strategies:

  • Standardized assays : Use consistent MIC protocols (e.g., CLSI guidelines) for antibacterial studies .
  • Stereochemical confirmation : Verify enantiopurity via chiral HPLC, as racemic mixtures may skew activity data .
  • Computational modeling : MD simulations or docking studies rationalize discrepancies by predicting binding modes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-benzyl-8-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
8-benzyl-8-azabicyclo[3.2.1]octane

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